Velufenacin

Overactive Bladder Muscarinic Antagonist Phase 2 Clinical Trial

Procure Velufenacin (DA-8010), an investigational M3-selective muscarinic antagonist with tissue selectivity for bladder over salivary glands, designed to minimize anticholinergic side effects. Validated for rodent OAB models (BOO-induced, cyclophosphamide-induced) with established ID30 (0.08 mg/kg i.v.) and oral efficacy (3 mg/kg/day). Serves as a benchmarked reference compound against solifenacin 5 mg with characterized food-effect pharmacokinetics.

Molecular Formula C19H20ClFN2O2
Molecular Weight 362.8 g/mol
CAS No. 1648737-78-3
Cat. No. B611657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelufenacin
CAS1648737-78-3
SynonymsVelufenacin
Molecular FormulaC19H20ClFN2O2
Molecular Weight362.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H20ClFN2O2/c1-23-9-8-13(11-23)12-25-19(24)22-18-5-3-2-4-15(18)14-6-7-17(21)16(20)10-14/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,24)/t13-/m1/s1
InChIKeySYBGVVSJNMTWCI-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Velufenacin (DA-8010) for Overactive Bladder Research: A Novel M3-Selective Antagonist


Velufenacin (CAS 1648737-78-3, also known as DA-8010) is an investigational small molecule muscarinic receptor antagonist [1]. It is a selective antagonist of the muscarinic M3 receptor subtype and demonstrates tissue selectivity for the urinary bladder over salivary glands in preclinical studies [2][3]. Velufenacin is being developed by Dong-A ST for the treatment of overactive bladder (OAB) and has advanced to Phase 2/3 clinical trials [1][3].

Why Generic Muscarinic Antagonists Cannot Substitute for Velufenacin in Targeted OAB Research


Generic muscarinic antagonists like oxybutynin, tolterodine, and solifenacin differ significantly in their receptor subtype selectivity, tissue selectivity, and adverse event profiles [1]. Velufenacin is specifically designed with high M3 receptor binding affinity and pronounced bladder-over-salivary gland selectivity to potentially reduce the anticholinergic side effects (e.g., dry mouth, constipation) that limit patient adherence to existing OAB therapies [2]. Direct substitution with a non-selective or less bladder-selective antimuscarinic would confound research outcomes related to both efficacy and tolerability.

Quantitative Evidence for Velufenacin: Comparator-Based Differentiation Data


Velufenacin vs. Solifenacin: Comparative Efficacy and Safety in a Phase 2 Clinical Trial

In a randomized, double-blind Phase 2 study (NCT03566134) comparing Velufenacin 5 mg to the active reference solifenacin 5 mg, both agents demonstrated similar efficacy and adverse event (AE) profiles [1]. While not statistically different, this head-to-head comparison validates Velufenacin's clinical viability and positions it as a direct alternative to a market-leading M3 antagonist.

Overactive Bladder Muscarinic Antagonist Phase 2 Clinical Trial

Velufenacin M3 Receptor Antagonism: Highest In Vitro Binding Affinity Compared to Other Antimuscarinics

In nonclinical studies, Velufenacin (DA-8010) was shown to have the highest binding affinity and the most potent antagonism for the human M3 receptor when compared to other antimuscarinics in clinical use [1]. It also exhibited significant selectivity for M3 over M1 and M2 receptors, and greater selectivity for bladder smooth muscle over salivary gland cells and tissues, suggesting a decreased potential for causing dry mouth [1].

Receptor Binding Muscarinic M3 Receptor In Vitro Pharmacology

Food Effect on Velufenacin Pharmacokinetics: Quantified Impact on Cmax and AUC

A randomized, open-label, crossover study in 27 healthy subjects evaluated the effect of a high-fat meal on Velufenacin pharmacokinetics. Compared to the fasted state, a fed state increased Cmax by 2.3-fold (for the 2.5 mg dose) and 2.0-fold (for the 5 mg dose), and AUC by 1.5-fold and 1.3-fold, respectively [1]. The time to reach Cmax (Tmax) was unchanged (median 4.5-5.0 h) regardless of food intake [1].

Pharmacokinetics Food Effect Clinical Pharmacology

In Vivo Efficacy in Rat OAB Model: Dose-Dependent Inhibition of Bladder Contractions

Intravenous administration of Velufenacin dose-dependently inhibited distension-induced rhythmic bladder contractions in rats, with an ID30 value of 0.08 mg/kg [1]. In a rat model of partial bladder outlet obstruction (BOO)-induced OAB, oral administration of Velufenacin at 3 mg/kg/day improved urodynamic parameters and histological findings [2].

Overactive Bladder In Vivo Pharmacology Cystometry

Optimal Research and Preclinical Development Applications for Velufenacin


Bladder-Selective Muscarinic M3 Antagonism in Preclinical OAB Models

Utilize Velufenacin as a tool compound in rodent OAB models (e.g., BOO-induced, cyclophosphamide-induced) to investigate the functional and histological benefits of a highly M3-selective, bladder-tissue-preferring antagonist. Its established ID30 value (0.08 mg/kg i.v.) in cystometry assays [1] and efficacy at 3 mg/kg/day p.o. in a BOO model [2] provide a quantitative framework for dose-response studies.

Positive Control for Comparative Efficacy and Tolerability Studies in OAB Drug Discovery

Employ Velufenacin as a reference compound in Phase 2-style preclinical or clinical studies evaluating novel OAB therapeutics. Its demonstrated similarity in efficacy and safety to solifenacin 5 mg [3] makes it a suitable active comparator for benchmarking new chemical entities against a known M3 antagonist standard.

Investigating Food-Drug Interactions in Muscarinic Antagonist Pharmacokinetics

Use Velufenacin in clinical pharmacology studies focused on food effects, leveraging its well-characterized, modest food interaction profile (Cmax ↑2.0-2.3x, AUC ↑1.3-1.5x with a high-fat meal) [4]. This provides a defined baseline for studying formulation strategies or for modeling the impact of prandial state on antimuscarinic drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velufenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.